molecular formula C22H25N3O3 B5609921 N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]pyrrolidin-3-yl]acetamide

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]pyrrolidin-3-yl]acetamide

Cat. No.: B5609921
M. Wt: 379.5 g/mol
InChI Key: QVUUKKQKPYXJHF-TZIWHRDSSA-N
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Description

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]pyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, an oxazole ring, and a pyrrolidine ring, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]pyrrolidin-3-yl]acetamide typically involves multiple steps, including the formation of the furan, oxazole, and pyrrolidine rings. The process may start with the preparation of the furan ring through a cyclization reaction, followed by the synthesis of the oxazole ring using a condensation reaction. The pyrrolidine ring can be formed through a reductive amination reaction. The final step involves the coupling of these rings to form the target compound under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the complex reactions involved.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The oxazole ring can be reduced to form an oxazoline derivative.

    Substitution: The methyl groups on the furan and oxazole rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reactions typically require controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired products are formed.

Major Products

The major products formed from these reactions include furanone derivatives, oxazoline derivatives, and various substituted analogs of the original compound

Scientific Research Applications

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]pyrrolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving the furan, oxazole, and pyrrolidine rings.

    Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other molecules with furan, oxazole, and pyrrolidine rings, such as:

  • N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-[[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methyl]pyrrolidin-3-yl]acetamide
  • N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]pyrrolidin-3-yl]acetamide

Uniqueness

The uniqueness of N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]pyrrolidin-3-yl]acetamide lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-14-4-7-17(8-5-14)20-10-18(28-24-20)11-25-12-19(21(13-25)23-16(3)26)22-9-6-15(2)27-22/h4-10,19,21H,11-13H2,1-3H3,(H,23,26)/t19-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUUKKQKPYXJHF-TZIWHRDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)CN3CC(C(C3)NC(=O)C)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)CN3C[C@H]([C@@H](C3)NC(=O)C)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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